molecular formula C7H11BrO3 B048869 Ethyl 5-bromo-2-oxopentanoate CAS No. 57224-29-0

Ethyl 5-bromo-2-oxopentanoate

Cat. No. B048869
CAS RN: 57224-29-0
M. Wt: 223.06 g/mol
InChI Key: HQWSVSBJKIJDTK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-oxopentanoate is a chemical compound relevant in various synthetic and analytical chemistry applications. Its structural and chemical properties make it an important subject for research in organic chemistry.

Synthesis Analysis

Ethyl 5-bromo-2-oxopentanoate and related compounds can be synthesized through various methods. For example, ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, a related compound, is formed by reacting specific diones with bromine in the presence of ethanol (Strelow, Voss, & Adiwidjaja, 1992). Another approach involves the reaction of ethyl acrylate with arenediazonium bromides in the presence of CuBr (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 5-bromo-2-oxopentanoate has been characterized using methods like X-ray structure analysis. For instance, ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was analyzed to determine its orthorhombic space group and other molecular dimensions (Strelow et al., 1992).

Chemical Reactions and Properties

Ethyl 5-bromo-2-oxopentanoate undergoes various chemical reactions, forming different compounds. For example, ethyl 3-aryl-2-bromopropanoates react with selenourea to form iminoselenazolidin-4-ones (Obushak et al., 2004). The reaction pathways of these compounds can be highly stereoselective, as shown in studies involving allenoates and electrophiles (Shen & Huang, 2007).

Scientific Research Applications

  • Ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, a related compound, offers potential applications in organic synthesis and catalysis (Strelow, Voss, & Adiwidjaja, 1992).

  • The highly enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate enables the synthesis of rosuvastatin, a statin precursor (Korostylev et al., 2008).

  • The Reformatsky reaction with ethyl α-bromoalkanoates, including derivatives of ethyl 5-bromo-2-oxopentanoate, efficiently produces 1-ethyl hydrogen 3-oxoadipates and 4-oxoalkanoic acids (Schick & Ludwig, 1992).

  • Ethyl 3-nitro-2-alkenoate reacts with bromine azide to produce ethyl (E)-2-azido-3-nitro-2-alkenoate, further transformable into valuable organic compounds (Shin, Yonezawa, Suzuki, & Yoshimura, 1978).

  • Derivatives like ethyl 5-bromothiophene-2-carboxylate are useful for palladium-catalyzed direct arylation in the synthesis of biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).

  • Reactions of 2-bromopropanoyl chloride with lithium ethyl acetate produce ethyl 4-bromo-3-oxopentanoate (Valiullina et al., 2019).

  • Cleavage of β-ketoesters with sodium tert-butoxide reactivates pseudoterminated propagation centers in anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).

  • Zinc enolates from ethyl 4-bromo-2,2,4-trimethyl-3-oxopentanoate react with aldehydes to form valuable organic compounds (Shchepin, Sazhneva, & Litvinov, 2003).

  • The synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride, involves intermediates derived from ethyl 5-bromo-2-oxopentanoate (Gawell, Hagberg, Högberg, & Widman, 1989).

  • Synthesis of imidazo[1,2-a]pyrazine derivatives, with anti-inflammatory activity, also involves related chemistry (Abignente, de Caprariis, Rimoli, Capasso, & Autore, 1992).

properties

IUPAC Name

ethyl 5-bromo-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-2-11-7(10)6(9)4-3-5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWSVSBJKIJDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534001
Record name Ethyl 5-bromo-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-oxopentanoate

CAS RN

57224-29-0
Record name Ethyl 5-bromo-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Galvez, F Garcia - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
… of ^-protected thienylhydrazine 3b with 1,3-dicarbonyl compounds allowed us to isolate thienylpyrazoles [5], the condensation of 3a and 4a with ethyl 5-bromo-2-oxopentanoate (5) was …
Number of citations: 6 onlinelibrary.wiley.com

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